

Application Note: Quantification of Tripropylene Glycol Migration from Packaging Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tripropylene*

Cat. No.: *B076144*

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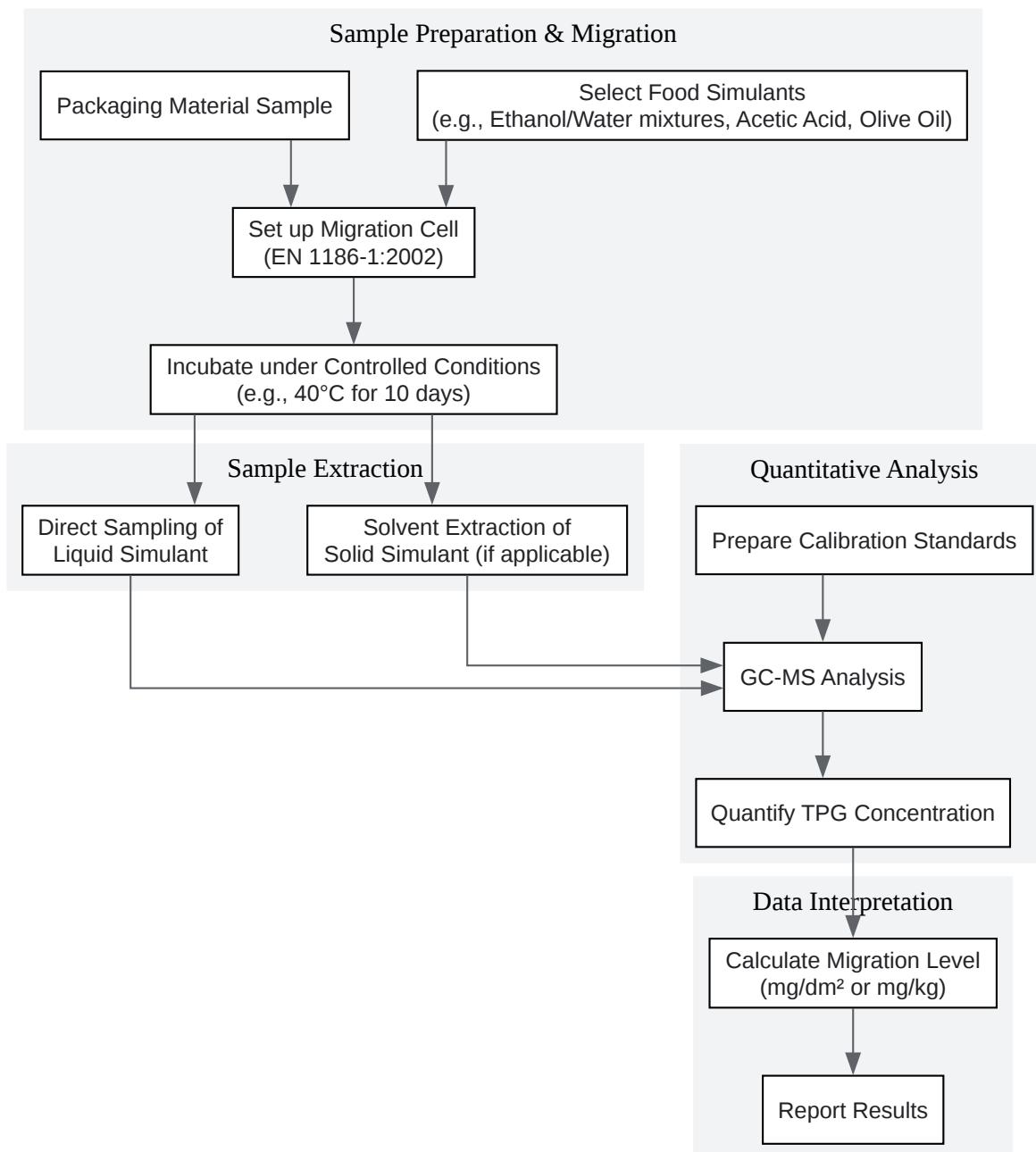
Introduction

Tripropylene glycol (TPG) is a chemical compound utilized in a variety of industrial and consumer applications, including as a plasticizer, humectant, and solvent in the formulation of packaging materials, printing inks, and cosmetics.^{[1][2]} The potential for migration of TPG from packaging materials into contained products, such as pharmaceuticals and food, is a critical consideration for ensuring product safety and regulatory compliance. This document outlines the analytical methods and experimental protocols for the quantitative analysis of TPG migration.

Migration is the transfer of chemical substances from packaging materials to the product they contain. This process is influenced by several factors, including the chemical nature of the migrant and the foodstuff, contact time, temperature, and the type of packaging material.^{[3][4]} To ensure consumer safety, regulatory bodies establish specific migration limits (SMLs) for certain substances. While TPG is generally considered to have low toxicity, monitoring its migration levels is a crucial aspect of quality control in the pharmaceutical and food industries.^[1]

This application note provides a detailed protocol for a migration study using food simulants, followed by quantitative analysis using gas chromatography-mass spectrometry (GC-MS), a common and reliable technique for this purpose.^{[5][6][7]}

Experimental Workflow for TPG Migration Analysis



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Caption: Experimental workflow for measuring TPG migration.

Quantitative Data on TPG Diacrylate Migration

The following table summarizes the migration of **tripropylene** glycol diacrylate (TPGDA), a derivative of TPG, from paper packaging material into various food simulants after 10 days at 40°C. This data is adapted from a study by Vápenka et al. (2018).[\[5\]](#)[\[6\]](#)

| Food Simulant | TPGDA Migration (% of initial amount) | TPGDA Migration (mg/dm ²) |
|-------------------------|---------------------------------------|---------------------------------------|
| 10% Ethanol | ~5% | Not Reported |
| 50% Ethanol | ~20% | Not Reported |
| 95% Ethanol | >80% | Not Reported |
| 3% Acetic Acid | <5% | Not Reported |
| Olive Oil | ~10% | Not Reported |
| Tenax® (solid simulant) | Not Reported | ~0.15 |

Note: The study highlights that the migration of TPGDA generally increases with a higher percentage of ethanol in the simulant, which can be attributed to the high solubility of diacrylates in ethanol.[\[5\]](#)[\[6\]](#)

Detailed Experimental Protocols

Migration Testing Protocol

This protocol is based on the methodology described in EN 1186-1:2002 and adapted from the study on diacrylate migration.[\[5\]](#)

Objective: To simulate the transfer of TPG from packaging material into various food types under controlled conditions.

Materials:

- Packaging material sample

- Migration cells (according to EN 1186-1:2002)
- Food Simulants:
 - 10% (v/v) ethanol in deionized water
 - 50% (v/v) ethanol in deionized water
 - 95% (v/v) ethanol in deionized water
 - 3% (w/v) acetic acid in deionized water
 - Olive oil (as a fatty food simulant)
- Incubator capable of maintaining $40 \pm 1^\circ\text{C}$
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Cut a representative sample of the packaging material to the specified size for the migration cell (e.g., 1.92 dm^2).[\[5\]](#)
- Assemble the migration cell, ensuring a single-sided contact between the packaging material and the food simulant.
- Fill the migration cell with a known volume of the selected food simulant (e.g., 125 ml).[\[5\]](#)
- Seal the migration cell to prevent evaporation.
- Place the assembled migration cells in an incubator set at 40°C for a period of 10 days.[\[5\]](#)[\[6\]](#)
- Prepare a blank sample for each food simulant by incubating the simulant alone in a migration cell under the same conditions.
- After the incubation period, remove the cells from the incubator and allow them to cool to room temperature.

- Carefully collect the food simulant from each cell for subsequent analysis. For olive oil, a cleanup step such as gel permeation chromatography (GPC) may be necessary before analysis.[\[6\]](#)

GC-MS Quantification Protocol

Objective: To quantify the concentration of TPG in the food simulants after the migration test.

Instrumentation and Reagents:

- Gas Chromatograph with Mass Spectrometric detector (GC-MS)
- Capillary column suitable for glycol analysis (e.g., a non-polar or medium-polarity column).[\[8\]](#)
[\[9\]](#)
- Helium (carrier gas)
- **Tripropylene** glycol (analytical standard)
- Solvents for standard preparation (e.g., methanol or acetone)
- Autosampler vials

GC-MS Conditions (Example):

- Injection Mode: Splitless
- Injector Temperature: 250°C
- Oven Program: 50°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min
- Carrier Gas Flow: 1.0 mL/min (constant flow)
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV

- Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity, using characteristic TPG fragment ions.

Procedure:

- Calibration Curve Preparation:
 - Prepare a stock solution of TPG in a suitable solvent (e.g., 1000 µg/mL in methanol).
 - Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
- Sample Preparation:
 - For aqueous simulants (ethanol/water, acetic acid), an aliquot can often be directly injected after filtration. Dilution may be necessary if concentrations are high.
 - For olive oil, an extraction and cleanup step is required prior to analysis.
- GC-MS Analysis:
 - Inject the calibration standards to establish a calibration curve.
 - Inject the blank and sample simulants.
- Quantification:
 - Identify the TPG peak in the sample chromatograms based on its retention time and mass spectrum compared to the analytical standard.
 - Quantify the concentration of TPG in the samples using the calibration curve.
- Calculation of Migration:
 - Calculate the total mass of TPG that migrated into the simulant.
 - Express the migration level per unit area of the packaging material (e.g., in mg/dm²) or as a concentration in the food simulant (mg/kg).

Conclusion

The protocols detailed in this application note provide a robust framework for the systematic investigation of **tripropylene** glycol migration from packaging materials. Adherence to standardized testing conditions and the use of validated analytical methods like GC-MS are essential for generating accurate and reproducible data. This information is critical for researchers, scientists, and drug development professionals to ensure product safety, meet regulatory requirements, and maintain the quality of packaged goods.

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- To cite this document: BenchChem. [Application Note: Quantification of Tripropylene Glycol Migration from Packaging Materials]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076144#measuring-tripropylene-glycol-migration-from-packaging-materials>]

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